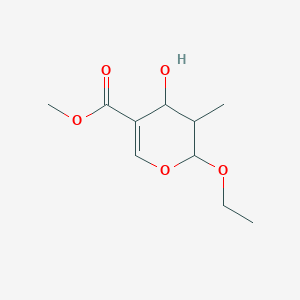![molecular formula C10H9N3 B061244 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine CAS No. 180416-34-6](/img/structure/B61244.png)
5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine, also known as DPP, is a heterocyclic compound with a unique structure that has attracted the attention of researchers in recent years. This compound has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine is not fully understood, but it is believed to be related to its ability to interact with DNA and proteins. 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine has also been reported to interact with the microtubule network, which is involved in cell division.
Biochemische Und Physiologische Effekte
5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine has been reported to have several biochemical and physiological effects, including DNA damage, cell cycle arrest, and apoptosis. 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine has been shown to induce DNA damage by inhibiting the activity of topoisomerase II, leading to the accumulation of DNA double-strand breaks. 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine has also been shown to induce cell cycle arrest at the G2/M phase, which is associated with the inhibition of topoisomerase II activity. Finally, 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine has been shown to induce apoptosis, which is a programmed cell death process that is important for the removal of damaged cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine in lab experiments is its unique structure, which allows for the synthesis of complex molecules. 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine has also been reported to have good solubility in organic solvents, which makes it easy to handle in lab experiments. However, one of the limitations of using 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine in lab experiments is its toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine, including the development of new synthetic methods, the exploration of its potential applications in material science, and the investigation of its mechanism of action. One potential direction for the study of 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine is the development of new synthetic methods that allow for the synthesis of 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine derivatives with improved properties. Another potential direction is the exploration of 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine's potential applications in material science, such as its use as a fluorescent dye or a sensitizer in solar cells. Finally, the investigation of 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine's mechanism of action is an important area of research that could lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine is a heterocyclic compound with a unique structure that has attracted the attention of researchers in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine have been discussed in this paper. The study of 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine has the potential to lead to the development of new drugs and materials with improved properties, making it an important area of research.
Wissenschaftliche Forschungsanwendungen
5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine has been reported to have anticancer, antimicrobial, and antiviral activities. In organic synthesis, 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine has been used as a building block for the synthesis of complex molecules. In material science, 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine has been used as a fluorescent dye and a sensitizer in solar cells.
Eigenschaften
CAS-Nummer |
180416-34-6 |
|---|---|
Produktname |
5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine |
Molekularformel |
C10H9N3 |
Molekulargewicht |
171.2 g/mol |
IUPAC-Name |
2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene |
InChI |
InChI=1S/C10H9N3/c1-4-9-10(11-5-1)13-6-2-3-8(13)7-12-9/h1-6,12H,7H2 |
InChI-Schlüssel |
GHCATZPIRFXKIS-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CN2C3=C(N1)C=CC=N3 |
Kanonische SMILES |
C1C2=CC=CN2C3=C(N1)C=CC=N3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B61165.png)
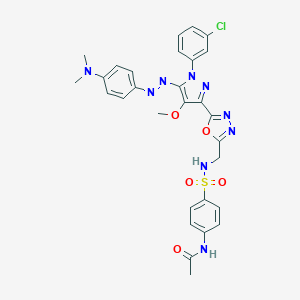
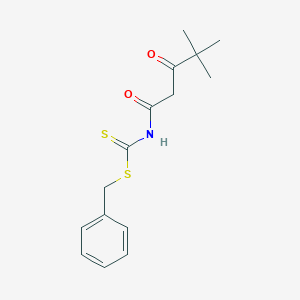
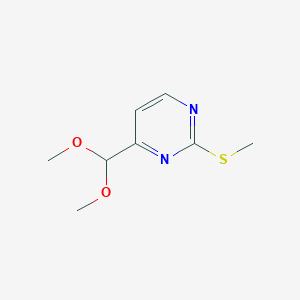
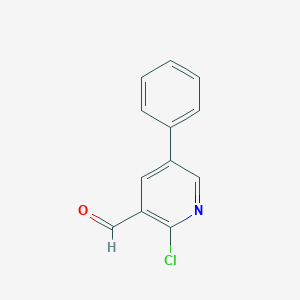
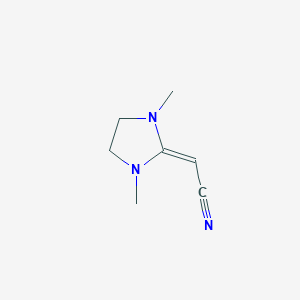
![1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B61187.png)
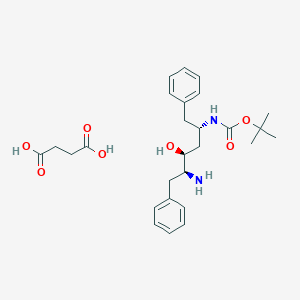
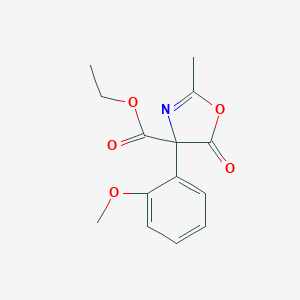
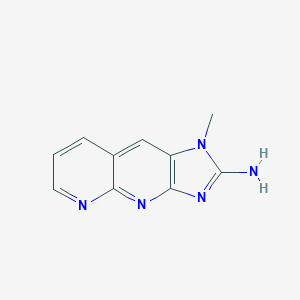
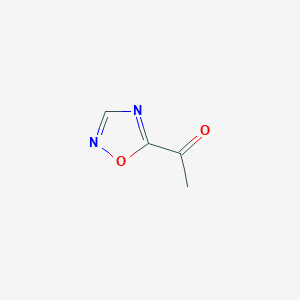
![[1,1'-Biphenyl]-2,4'-dimethanol](/img/structure/B61195.png)
